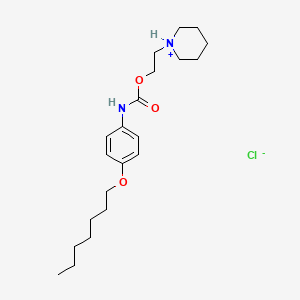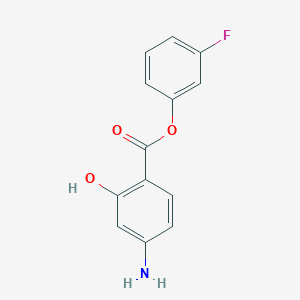![molecular formula C40H74N2O2S2 B14646908 1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] CAS No. 52899-83-9](/img/structure/B14646908.png)
1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] is a complex organic compound characterized by its unique structure, which includes a dihydropyrimidine core and two octylthiirane groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea. This reaction is often carried out under acidic conditions and can be catalyzed by various acids, such as oxalic acid .
Industrial Production Methods: Industrial production of this compound may involve optimization of the Biginelli reaction conditions to increase yield and purity. This can include the use of microwave irradiation to accelerate the reaction and reduce the formation of by-products .
化学反応の分析
Types of Reactions: 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] can undergo various chemical reactions, including:
Oxidation: The thiirane groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thiirane rings can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
科学的研究の応用
1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
作用機序
The mechanism of action of 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] involves its interaction with molecular targets and pathways within biological systems. The compound’s dihydropyrimidine core can mimic the structure of natural nucleotides, allowing it to interact with enzymes and receptors involved in nucleotide metabolism. Additionally, the thiirane groups can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .
類似化合物との比較
1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldi(1-hexadecanone): Similar structure but with hexadecanone groups instead of octylthiirane.
1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldi(1-octanone): Similar structure but with octanone groups instead of octylthiirane.
Uniqueness: 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] is unique due to the presence of octylthiirane groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
52899-83-9 |
|---|---|
分子式 |
C40H74N2O2S2 |
分子量 |
679.2 g/mol |
IUPAC名 |
8-(3-octylthiiran-2-yl)-1-[3-[8-(3-octylthiiran-2-yl)octanoyl]-1,3-diazinan-1-yl]octan-1-one |
InChI |
InChI=1S/C40H74N2O2S2/c1-3-5-7-9-13-19-26-35-37(45-35)28-21-15-11-17-23-30-39(43)41-32-25-33-42(34-41)40(44)31-24-18-12-16-22-29-38-36(46-38)27-20-14-10-8-6-4-2/h35-38H,3-34H2,1-2H3 |
InChIキー |
QRGLIZFNUZGDOY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1C(S1)CCCCCCCC(=O)N2CCCN(C2)C(=O)CCCCCCCC3C(S3)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


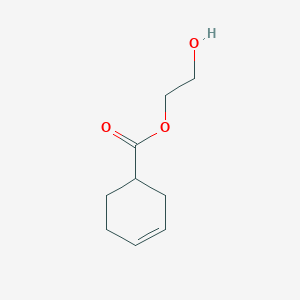
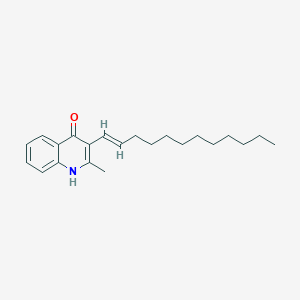
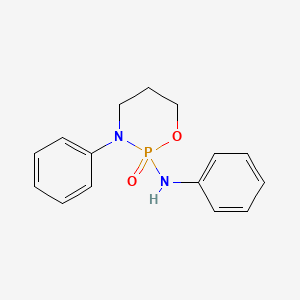
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)
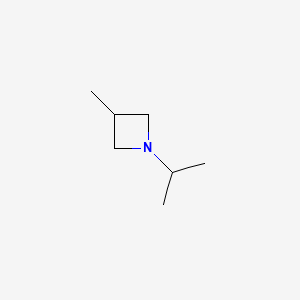
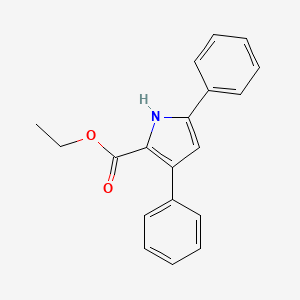
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)

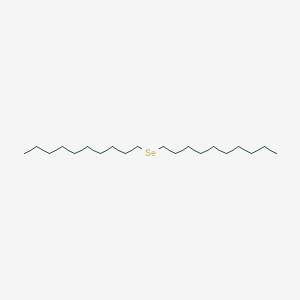
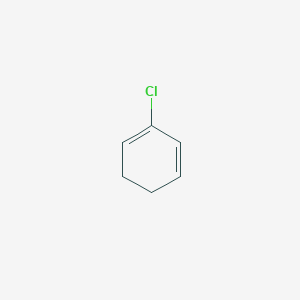
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)
